1-Tosyl-1H-indol-7-amine
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Organic Chemistry
Indole and its derivatives are fundamental structural motifs found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govnih.gov Their versatile chemical nature allows for a wide range of biological activities, making them a "privileged scaffold" in drug discovery. a-z.luijpsr.com The indole nucleus can be readily modified at various positions, enabling the synthesis of diverse libraries of compounds for high-throughput screening. ijpsr.com This structural versatility is a key reason for the enduring interest in indole chemistry. nih.govresearchgate.net
Role of the Tosyl Group in Indole Synthesis and Functionalization
The tosyl (p-toluenesulfonyl) group is a widely used protecting group for the nitrogen atom of the indole ring. mdpi.com Its electron-withdrawing nature modulates the reactivity of the indole system, and it can be readily introduced and removed under specific conditions. nih.gov Beyond its protective function, the tosyl group can also act as an activating group, facilitating certain chemical transformations. thieme-connect.de For instance, the presence of a tosyl group on the indole nitrogen has been shown to be essential for the success of some coupling reactions. mdpi.com Furthermore, the tosyl group can serve as a good leaving group in nucleophilic substitution reactions, enabling further functionalization of the indole core. rsc.orgsmolecule.com
Importance of Aminoindoles as Synthetic Intermediates and Building Blocks
Aminoindoles are a crucial class of indole derivatives that serve as versatile synthetic intermediates. acs.orgrsc.org The amino group can be readily transformed into a variety of other functional groups, providing a gateway to a wide range of more complex molecules. rsc.org Specifically, 7-aminoindoles are important precursors for the synthesis of a broad spectrum of bioactive molecules. researchgate.net The development of efficient methods for the synthesis of aminoindoles, including 2-aminoindoles and 7-aminoindoles, remains an active area of research. acs.orgresearchgate.net
Research Context of 1-Tosyl-1H-indol-7-amine
This compound exists at the intersection of the aforementioned areas of indole chemistry. Its structure combines the versatile indole scaffold with a strategically placed amino group and a functional tosyl group. Research involving this compound and its precursors, such as 7-nitro-1-tosyl-1H-indole, often focuses on its utility as a building block for more complex heterocyclic systems. smolecule.comchim.it The reduction of the nitro group in 7-nitro-1-tosyl-1H-indole to an amine is a key step in accessing the 7-amino functionality. smolecule.com
Scope and Objectives of Research on this compound
The primary objective of research on this compound is to explore its synthetic potential. This includes its use in the construction of novel heterocyclic frameworks and as a precursor for the synthesis of compounds with potential biological activity. Investigations into its reactivity, including nucleophilic substitution and coupling reactions, are crucial for expanding its applications in organic synthesis.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.35 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% |
| InChI | 1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,16H2,1H3 |
| InChI Key | KIKZNGUPFWPPBL-UHFFFAOYSA-N |
| CAS Number | 1396762-15-4 |
Table compiled from data available from commercial suppliers. cymitquimica.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKZNGUPFWPPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252517 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396762-15-4 | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Tosyl 1h Indol 7 Amine
Direct Synthetic Routes to 1-Tosyl-1H-indol-7-amine
Strategic Approaches to the 7-Amino Indole (B1671886) Core
The construction of the 7-aminoindole scaffold is a key challenge, and several methodologies have been developed to achieve this. These routes often involve cyclization strategies starting from appropriately substituted aniline (B41778) or pyrrole (B145914) precursors.
A powerful method for the synthesis of substituted indoles, including those with amino groups on the benzene (B151609) ring, is the palladium-catalyzed tandem Sonogashira coupling and heteroannulation reaction. researchgate.net This approach utilizes readily available 2-haloanilines and terminal alkynes. researchgate.net
The process begins with the Sonogashira cross-coupling of a 2-halonitroaniline with a terminal alkyne. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, forms a 2-alkynylnitroaniline intermediate. This intermediate then undergoes an intramolecular cyclization, or heteroannulation, to form the indole ring. researchgate.net
A significant advantage of this method is the potential for selective in situ reduction of the nitro group to an amino group. By carefully selecting the reaction conditions, such as the solvent and catalyst system, the nitro group can be reduced concurrently with the cyclization to yield the desired 7-aminoindole derivative directly. researchgate.net This one-pot process offers an efficient route to the 7-aminoindole core.
Table 1: Key Features of Sonogashira Coupling/Heteroannulation for 7-Aminoindole Synthesis
| Feature | Description |
| Starting Materials | 2-Halonitroanilines and terminal alkynes |
| Catalyst System | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) |
| Key Transformations | Sonogashira cross-coupling followed by intramolecular cyclization (heteroannulation) |
| Selectivity | Potential for in situ selective reduction of the nitro group to an amine |
| Advantages | One-pot synthesis, access to a variety of substituted indoles |
An alternative strategy for constructing the 7-aminoindole skeleton involves starting from a substituted pyrrole precursor. nih.govnih.gov This approach builds the benzene portion of the indole onto a pre-existing pyrrole ring.
A notable example is the synthesis of substituted 7-aminoindoles from pyrrole-3-carboxaldehydes. nih.govnih.gov The synthesis commences with a three-component Wittig reaction between a pyrrole-3-carboxaldehyde, fumaronitrile, and a trialkylphosphine. This reaction generates a predominantly E-alkene product, an allylic nitrile, which is well-positioned for an intramolecular cyclization. nih.govnih.gov
The subsequent cyclization is typically achieved under Houben-Hoesch conditions, using a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), to furnish the substituted 7-aminoindole. nih.govnih.gov This methodology is flexible and allows for the preparation of a variety of substituted 7-aminoindoles by varying the starting pyrrole-3-carboxaldehyde. nih.govnih.govresearchgate.net
While many indole syntheses rely on metal catalysts, catalyst-free methods offer advantages in terms of cost, toxicity, and ease of purification. Condensation reactions represent a viable catalyst-free approach to constructing the indole core.
An example of a catalyst-free synthesis involves the condensation of carboxymethyl cyclohexadienones with primary amines to form 6-hydroxyindoles. nih.gov By modifying the starting materials and reaction conditions, this strategy can be adapted for the synthesis of aminoindoles. For instance, the use of specific reagents can lead to the formation of 6-aminoindoles instead of their 6-hydroxy counterparts. nih.gov Although this specific example yields a 6-aminoindole, the underlying principle of a catalyst-free condensation to form the indole ring from acyclic or carbocyclic precursors is a relevant strategic approach that can be conceptually applied to the synthesis of 7-aminoindoles.
N1-Tosylation Strategies for Indole Derivatives
Once the 7-aminoindole core has been synthesized, the final step is the introduction of the tosyl group at the N1 position of the indole ring.
The N-tosylation of indoles is a well-established and widely used transformation in organic synthesis. The most common method involves the reaction of the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. lookchem.com
The reaction proceeds via the deprotonation of the indole N-H by the base to form an indolide anion. This nucleophilic anion then attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride, displacing the chloride ion and forming the N-tosylated indole.
A variety of bases can be used for this purpose, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), and organic amines such as triethylamine (B128534) (Et₃N) or pyridine. The choice of base and solvent can be optimized to ensure efficient reaction and high yields. For instance, using a strong base like NaH in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common practice. lookchem.com
Table 2: General Conditions for N-Tosylation of Indoles
| Reagent/Condition | Role/Purpose |
| Indole Derivative | Starting material containing an N-H bond |
| p-Toluenesulfonyl Chloride (TsCl) | Source of the tosyl group |
| Base | Deprotonates the indole N-H to generate the nucleophilic indolide anion |
| Solvent | Provides a medium for the reaction (e.g., DMF, THF, acetonitrile) |
This straightforward and high-yielding reaction is the final key step in the synthesis of this compound from the 7-aminoindole intermediate.
Selective N-Tosylation Protocols on Substituted Indoles
The introduction of a tosyl (p-toluenesulfonyl) group onto the nitrogen atom of a substituted indole is a critical step in many synthetic routes. This process, known as N-tosylation, must be selective to avoid reactions at other nucleophilic sites on the indole ring, such as the C3 position. The tosyl group serves as a robust protecting group that is stable under a wide range of reaction conditions, yet it can be removed when necessary. thieme-connect.de
The selective N-tosylation of indoles is frequently accomplished using tosyl chloride (TsCl) in the presence of a base. The choice of base and solvent is crucial for achieving high selectivity and yield. Sodium hydride (NaH) is a commonly used base that deprotonates the indole nitrogen, forming a highly nucleophilic indolide anion that readily attacks the sulfur atom of tosyl chloride. lookchem.com This reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). However, careful control over the stoichiometry of NaH is essential, as an excess of the base can promote an undesired de-tosylation reaction. lookchem.com
| Base | Solvent | Temperature | Key Considerations | Reference |
|---|---|---|---|---|
| Sodium Hydride (NaH) | DMF or THF | Room Temperature | Highly effective, but excess NaH can lead to de-tosylation. | lookchem.com |
| Potassium Hydroxide (KOH) | Water/Dichloromethane | Room Temperature | Useful for substrates requiring biphasic conditions. | nih.gov |
| Potassium Carbonate (K2CO3) | Acetonitrile | Room Temperature | A milder alternative to NaH and KOH. | nih.gov |
| Cesium Carbonate (Cs2CO3) | Xylene | 140 °C | Effective for N-acylation, demonstrating applicability for N-sulfonylation. | beilstein-journals.orgnih.gov |
Indirect Synthetic Pathways and Precursor Chemistry
Indirect pathways to this compound involve either modifying a pre-formed indole scaffold or constructing the indole ring from acyclic precursors using modern synthetic methods. These strategies offer flexibility and allow for the introduction of the required amino and tosyl groups at specific stages of the synthesis.
Functionalization of Pre-existing Indole Scaffolds to Introduce 7-Amino and N1-Tosyl Groups
This approach begins with an indole ring and introduces the necessary functional groups in a stepwise manner. The primary challenge is the regioselective functionalization of the C7 position of the indole, which is generally less reactive than the C2 and C3 positions.
A prominent strategy for this transformation is directed C-H activation. This method utilizes a directing group temporarily installed on the indole nitrogen to guide a metal catalyst to the adjacent C7 position. For instance, an N-pivaloyl group can direct an iridium(III) catalyst to selectively amidate the C-H bond at the C7 position. acs.org This reaction, conducted at room temperature with an azide (B81097) as the nitrogen source, provides a direct route to introducing a protected amino group at the desired location. The synthesis would proceed through the following sequence:
N-Protection: The indole nitrogen is protected with a pivaloyl group.
Directed C7-Amidation: The N-pivaloylindole undergoes Iridium-catalyzed C-H amidation at the C7 position. acs.org
Deprotection: The pivaloyl group is removed under appropriate conditions.
N-Tosylation: The free indole nitrogen is selectively tosylated as described in section 2.1.2.2 to yield the final product.
Another strategy involves the C7 acylation of indolines (the reduced form of indoles) using palladium catalysis, followed by oxidation to restore the indole ring and subsequent conversion of the acyl group to an amine. nih.gov
| Step | Reaction | Key Reagents | Purpose | Reference |
|---|---|---|---|---|
| 1 | N-Protection | Pivaloyl chloride, Base | Install a directing group on the indole nitrogen. | acs.org |
| 2 | C7 C-H Amidation | Ir(III) catalyst, Organic azide | Regioselectively introduce a nitrogen functionality at C7. | acs.org |
| 3 | N-Deprotection | Base or Acid | Remove the pivaloyl directing group. | acs.org |
| 4 | N-Tosylation | Tosyl chloride, Base | Introduce the final tosyl group on the indole nitrogen. | lookchem.com |
Application of Advanced Coupling and Cyclization Reactions
Constructing the indole scaffold from acyclic or simpler cyclic precursors is a powerful alternative that often allows for greater control over the final substitution pattern. These methods typically involve transition-metal-catalyzed coupling and cyclization reactions.
One of the most effective methods for indole synthesis is the intramolecular cyclization of o-alkynyl arylamines. nih.gov To synthesize this compound via this route, one would start with an N-tosylated o-alkynyl aniline precursor that already contains an amino group (or a precursor like a nitro group) at the appropriate position. For example, a metal-free protocol can be used for the regioselective intramolecular cyclization of an N-tosylated 2-(phenylethynyl)aniline derivative to form the corresponding substituted indole. nih.govrsc.org
Palladium-catalyzed reactions are also central to modern indole synthesis. A plausible route could involve a Sonogashira coupling reaction between a suitably substituted 2-iodoaniline (B362364) and a terminal alkyne. organic-chemistry.org For the target molecule, the starting material could be N-tosyl-2-iodo-6-aminoaniline (or its nitro equivalent). The Sonogashira coupling would introduce the alkyne, which would then undergo a palladium- or copper-catalyzed C-N cyclization to form the indole ring. This sequence efficiently assembles the core structure with the required substituents in place. organic-chemistry.orgresearchgate.net
| Strategy | Key Precursor | Catalyst/Conditions | Description | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | o-Alkynyl N-tosyl aniline | Metal-free or Metal-catalyzed | Cyclization of a pre-formed aniline containing an alkyne at the ortho position. | nih.govrsc.org |
| Sonogashira Coupling / Cyclization | o-Iodo N-tosyl aniline + Terminal Alkyne | Pd/Cu catalyst for coupling; Base/Heat for cyclization | A two-step, one-pot sequence involving C-C bond formation followed by C-N bond formation. | organic-chemistry.org |
Reactivity and Chemical Transformations of 1 Tosyl 1h Indol 7 Amine
Reactions at the 7-Amino Group
The primary aromatic amine at the C-7 position is a key site for nucleophilic reactions, enabling the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.
Amination Reactions, including Diindolylamine Formation
Direct amination of a primary aromatic amine to form a secondary amine, such as a diindolylamine, is not a standard transformation and typically requires specific catalytic conditions. Such reactions would involve the coupling of two molecules of 1-Tosyl-1H-indol-7-amine. There is a lack of specific documented examples of this transformation for this substrate in the reviewed literature. Conceptually, such a reaction would likely necessitate a metal catalyst, similar to cross-coupling reactions, to facilitate the formation of the N-N or C-N bond between two indole (B1671886) moieties, but this remains a hypothetical pathway without experimental evidence.
Acylation and Alkylation of the Amine Functionality
The 7-amino group of this compound is expected to undergo standard acylation and alkylation reactions typical for primary aromatic amines. These reactions are fundamental for introducing a variety of substituents, thereby modifying the compound's properties.
Acylation can be readily achieved using acylating agents like acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
Alkylation of the primary amine can lead to the formation of secondary or tertiary amines. This is commonly performed using alkyl halides. The reaction often requires a base to deprotonate the amine, enhancing its nucleophilicity, and may sometimes result in polyalkylation. Reductive amination offers a more controlled method for mono-alkylation.
| Reaction Type | Reagent | Base | Product |
| Acylation | Acetyl chloride | Triethylamine | N-(1-Tosyl-1H-indol-7-yl)acetamide |
| Acylation | Benzoyl chloride | Pyridine | N-(1-Tosyl-1H-indol-7-yl)benzamide |
| Alkylation | Methyl iodide | K₂CO₃ | N-Methyl-1-tosyl-1H-indol-7-amine |
| Alkylation | Benzyl bromide | NaH | N-Benzyl-1-tosyl-1H-indol-7-amine |
Metal-Catalyzed Cross-Coupling Reactions Involving the Amine (e.g., Buchwald–Hartwig Amination)
The 7-amino group makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. researchgate.netwikipedia.org This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds, allowing the coupling of the indole's amino group with aryl halides or triflates. wikipedia.org
The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligand is crucial for the reaction's efficiency and scope. Bidentate phosphine ligands like BINAP are often effective for coupling primary amines. wikipedia.org
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Product |
| Iodobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | N-Phenyl-1-tosyl-1H-indol-7-amine |
| 4-Bromotoluene | Pd(OAc)₂ / BINAP | NaOtBu | N-(4-Methylphenyl)-1-tosyl-1H-indol-7-amine |
| 2-Chloropyridine | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | N-(Pyridin-2-yl)-1-tosyl-1H-indol-7-amine |
| Phenyl triflate | Pd(OAc)₂ / DPPF | K₂CO₃ | N-Phenyl-1-tosyl-1H-indol-7-amine |
Transformations Involving the Indole Ring System
The reactivity of the indole core is significantly influenced by the two substituents on the benzene (B151609) ring portion.
Electrophilic Aromatic Substitution Reactions on the Indole Core
Electrophilic aromatic substitution is a hallmark reaction of indoles. However, the reactivity and regioselectivity in this compound are complex due to competing electronic effects. The indole nucleus is inherently electron-rich and most reactive at the C-3 position. msu.edu However, the N-tosyl group is strongly electron-withdrawing, which deactivates the pyrrole (B145914) ring (C-2 and C-3) towards electrophilic attack.
Conversely, the 7-amino group is a powerful activating, ortho, para-directing group. This strong activation is expected to dominate, directing incoming electrophiles to the benzene portion of the indole ring. The most likely positions for substitution are C-6 (para to the amino group) and C-4 (ortho to the amino group), with the C-6 position generally being sterically more accessible.
| Reaction Type | Reagent | Conditions | Major Product |
| Bromination | N-Bromosuccinimide (NBS) | DMF, 0 °C | 6-Bromo-1-tosyl-1H-indol-7-amine |
| Nitration | HNO₃ / H₂SO₄ | Low Temp | 6-Nitro-1-tosyl-1H-indol-7-amine |
| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | CS₂, 0 °C | 6-Acetyl-1-tosyl-1H-indol-7-amine |
Nucleophilic Additions and Substitutions
Nucleophilic attack on the electron-rich indole ring is generally unfavorable. However, the presence of the electron-withdrawing N-tosyl group reduces the electron density of the ring system, making it more susceptible to certain nucleophilic reactions that are not possible on an unprotected indole.
While direct nucleophilic aromatic substitution on the carbocyclic ring is unlikely without a suitable leaving group, a common strategy for functionalizing N-sulfonylated indoles is through deprotonation (metalation) followed by reaction with an electrophile. The most acidic proton on the N-tosyl indole ring (after the N-H proton is removed) is typically at the C-2 position. Treatment with a strong base, such as n-butyllithium or sec-butyllithium, at low temperatures can generate a 2-lithio-1-tosylindole intermediate. This potent nucleophile can then react with a wide range of electrophiles to introduce substituents selectively at the C-2 position.
C-H Functionalization Strategies (e.g., at C3 and C5 positions)
The indole scaffold possesses multiple C-H bonds with varying reactivity. The pyrrole ring's C3 and C2 positions are inherently electron-rich and thus more susceptible to electrophilic substitution, while the C-H bonds on the benzenoid ring (C4, C5, C6, C7) are less reactive. chim.itnih.gov Achieving site-selective functionalization, especially on the benzene core, is a significant synthetic challenge that is often addressed through modern C-H activation strategies. chim.itnih.gov
Directed C-H functionalization relies on the use of a directing group (DG) that chelates to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby enabling its selective activation. For indole derivatives, directing groups are commonly installed at the N1 position to target the C2 and C7 positions, or at the C3 position to target the C2 and C4 positions. nih.govnih.gov
In the context of this compound, the existing N1-tosyl group and the C7-amino group significantly influence the regioselectivity of C-H functionalization. While the tosyl group is not a classic chelating directing group, its steric bulk and electronic influence are crucial. More effective directing groups, such as pivaloyl or phosphinoyl groups, can be used to achieve high regioselectivity. nih.govresearchgate.net For instance, installing a pivaloyl group at the N1 position of an indole has been shown to direct the borylation of the C7 position using only BBr₃, without a transition metal. nih.gov Similarly, a thioether directing group has been used with a Rh(III) catalyst for selective C4 alkenylation. researchgate.net
The C7-amino group in this compound could potentially be modified to act as a directing group itself, guiding functionalization to the adjacent C6 position or the more distant C5 position, although this often requires multi-step template-controlled strategies. nih.gov
Transition metal catalysis is the cornerstone of modern C-H functionalization, enabling the formation of new C-C and C-X bonds with high efficiency and selectivity. rsc.orgresearchgate.net Various metals have been employed to functionalize the indole core.
Palladium (Pd): Palladium catalysts are widely used for C-H arylation and alkenylation. For example, Pd-catalyzed coupling of indoles with arylboronic acids, guided by a phosphinoyl directing group at N1, can achieve high selectivity for the C7 position. researchgate.net C-H arylation at the C2 position is also common, often proceeding through a concerted metalation-deprotonation (CMD) pathway. chim.it
Rhodium (Rh): Rhodium catalysts, particularly [Cp*Rh(III)] complexes, are effective for C-H activation and have been used for C7-alkenylation of N-pivaloyl indoles and C4-amidation of indole-oximes. chim.itresearchgate.netsemanticscholar.org These reactions typically proceed through a rhodacycle intermediate formed via C-H activation. mdpi.com
Iridium (Ir): Iridium catalysts have been successfully employed for the regioselective C7 amidation of indoles using organic azides and for C7 borylation directed by a silyl group. researchgate.netnih.gov The choice of N-directing group and carboxylate additives has been shown to be critical in controlling C2 versus C7 selectivity in Ir(III)-catalyzed amidation. nih.gov
Ruthenium (Ru): Ru(II) catalysis has been utilized for the preparation of 7-amido indoles via regioselective C-H functionalization, demonstrating broad substrate scope and compatibility with diverse functional groups under mild conditions. researchgate.net
The table below summarizes selected examples of transition metal-catalyzed C-H functionalization on the indole benzenoid ring.
| Position | Reaction Type | Catalyst/Directing Group | Outcome |
| C4 | Amidation | Ir(III) / Aldehyde DG | Provides C4-amino indole derivatives. researchgate.net |
| C4 | Alkenylation | Rh(III) / Thioether DG | Selective C4 C-H alkenylation. researchgate.net |
| C7 | Amidation | Ru(II) | Preparation of 7-amido indoles. researchgate.net |
| C7 | Silylation | Pd / Phosphorus DG | Regioselective C7-H silylation. researchgate.net |
| C7 | Arylation | Pd / Phosphinoyl DG | Highly selective C7 arylation with arylboronic acids. researchgate.net |
| C7 | Alkenylation | Rh / Pivaloyl DG | C7-alkenylation using a removable N-pivaloyl group. chim.it |
Alkylation and Acylation of Indole Derivatives
Alkylation and acylation are fundamental transformations for modifying the indole scaffold. While these reactions traditionally occur at the nucleophilic N1 or C3 positions, C-H activation strategies have enabled direct alkylation and acylation at other positions.
Alkylation of N-tosyl indoles can be directed to specific carbons. For instance, treatment of an N-tosyl indole with n-BuLi followed by an alkyl halide like prenyl bromide can lead to regioselective C2 alkylation. nih.gov This approach leverages the increased acidity of the C2-proton in N-protected indoles. Copper-catalyzed C-H functionalization of indoles using indole-3-tosylhydrazones as carbene precursors has also been developed for the synthesis of 3,3-bis(indolyl)methane derivatives, highlighting a regioselective C3 functionalization. researchgate.net
Acylation can be achieved via C-H activation, often directed by a group at the N1 position. For example, dual photoredox/transition-metal catalysis has been used for the C2-acylation of N-pyrimidylindoles. chim.it Direct acylation at the C7 position has also been demonstrated using N-P(O)tBu₂ as a directing group. nih.gov
Reactivity of the N1-Tosyl Group
The p-toluenesulfonyl (tosyl) group at the N1 position is primarily installed as a protecting group for the indole nitrogen. wikipedia.org It is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic attack but increases the acidity of the C-H protons, particularly at the C2 position. Its reactivity is dominated by its removal (deprotection) or its role in facilitating other reactions.
The removal of the N-tosyl group is a crucial step in many synthetic sequences to yield the free N-H indole. A variety of methods have been developed for this transformation, ranging from strongly basic conditions to mild reductive or nucleophilic cleavage. researchgate.netresearchgate.net The choice of reagent is often dictated by the presence of other functional groups in the molecule. researchgate.net
A particularly mild and efficient method involves the use of cesium carbonate (Cs₂CO₃) in a mixed solvent system like THF-MeOH. researchgate.net This method is effective for a range of substituted indoles, with electron-withdrawing groups on the indole ring facilitating the nucleophilic attack and accelerating the reaction. researchgate.net Other bases like KOH can also be used, often with a phase-transfer catalyst to prevent the formation of alkyl tosylate byproducts. researchgate.net
Nucleophilic reagents are also effective. The dilithium salt of thioglycolic acid in DMF provides a convenient method for N-detosylation at ambient temperature. researchgate.net Sodium azide (B81097) (NaN₃) has been shown to be a neutral and effective reagent for the detosylation of N-tosylindole-4,7-quinones, particularly in polar aprotic solvents like DMF or DMSO. thieme-connect.de
Reductive cleavage methods include the use of magnesium in methanol (Mg-MeOH) or samarium diiodide (SmI₂). researchgate.netorganic-chemistry.org
The following table summarizes various conditions for N-detosylation of indoles.
| Reagent(s) | Solvent(s) | Temperature | Notes |
| Cesium Carbonate (Cs₂CO₃) | THF-MeOH | Ambient to Reflux | Mild and efficient; accelerated by electron-withdrawing groups on the indole. researchgate.net |
| Potassium Hydroxide (KOH) / Phase Transfer Catalyst | THF-H₂O | N/A | Prevents formation of toxic alkyl p-toluenesulfonate byproducts. researchgate.net |
| Thioglycolic Acid / LiOH | DMF | Ambient | Forms the dilithium salt of thioglycolic acid in situ for efficient cleavage. researchgate.net |
| Sodium Azide (NaN₃) | DMF or DMSO | Room Temp to 100 °C | Selective for N-tosylindole-quinones; does not work for regular N-tosylindoles. thieme-connect.de |
| Magnesium (Mg) | Methanol (MeOH) | Reflux | A common reductive cleavage method. researchgate.net |
| Samarium Diiodide (SmI₂) | N/A | Low Temperature | Used for reductive cleavage, often after N-activation with a trifluoroacetyl group. organic-chemistry.org |
The term "tosylate" is widely associated with an excellent leaving group in substitution (Sₙ2) and elimination (E2) reactions. masterorganicchemistry.comaklectures.com This refers to the p-toluenesulfonate group (-OTs), which is the conjugate base of the strong acid p-toluenesulfonic acid. However, the N-tosyl group in a tosylamide (as in this compound) does not function as a leaving group in the same direct manner. The N-S bond is generally robust.
Nevertheless, the tosyl group can be displaced under certain conditions that resemble substitution reactions. During the synthesis of schweinfurthin analogues, an unexpected transfer of the tosyl group from the indole nitrogen to an unprotected alcohol was observed under basic conditions (NaH), demonstrating the lability of the N-S bond. nih.gov In some base-mediated annulation reactions, the N-tosyl group is cleaved during intramolecular cyclization, such as in the synthesis of dihydropyrazino[1,2-a]indol-1(2H)-ones from indole-2-carboxamides and 2,3-epoxy-1-tosylates. tezu.ernet.in Furthermore, treatment of certain 3-amino-1-(p-tosylamino)indole-2-carbonitriles with a base like DBU resulted in an unexpected migration of the tosyl group from the exocyclic nitrogen to the indole nitrogen. researchgate.net These examples show that while not a classical leaving group, the N-tosyl moiety can be actively involved in substitution and rearrangement pathways.
Rearrangement Reactions Involving the Tosyl Group
While the tosyl group is primarily installed to protect the nitrogen of the indole ring, its electron-withdrawing nature and potential as a leaving group or migrating species open up avenues for complex chemical transformations. Research into the rearrangement of sulfonyl groups in indole systems has revealed catalyst-dependent and substrate-controlled pathways that lead to the formation of structurally diverse sulfonylated indole products.
Migratory Cycloisomerization with Sulfonyl Rearrangement
Migratory cycloisomerization represents a powerful strategy for the synthesis of functionalized indole derivatives. In the context of N-tosylated indoles, this reaction involves the intramolecular cyclization of a suitably substituted precursor, accompanied by the migration of the tosyl group from the nitrogen atom to a carbon atom of the indole nucleus.
Studies on related N-tosyl anilines bearing an allene group have demonstrated the feasibility of such rearrangements. For instance, the migratory cycloisomerization of N-tosyl-o-allenylaniline can be catalyzed by palladium or gold complexes to selectively yield 3-tosyl or 4-tosyl indoles, respectively. This highlights the crucial role of the catalyst in directing the outcome of the rearrangement.
While specific studies on this compound are not extensively documented in publicly available literature, the principles from analogous systems suggest that if a suitable unsaturated moiety were present at the C2 or another appropriate position, a similar migratory cycloisomerization could be envisioned. The presence of the 7-amino group would likely influence the electronic properties of the indole ring and, consequently, the energetics of the cyclization and the migratory aptitude of the tosyl group.
A proposed general mechanism for such a reaction would involve the initial coordination of the metal catalyst to the unsaturated functionality, followed by an intramolecular attack of the indole ring. This would generate a zwitterionic intermediate where the subsequent [1,n]-migration of the tosyl group occurs, leading to the rearranged sulfonylated indole product. The regioselectivity of this migration is a key aspect that is influenced by several factors.
Control of Rearrangement Position
The control over the position of the sulfonyl group migration is a significant challenge and a key to the synthetic utility of these rearrangement reactions. The final position of the tosyl group on the indole ring is determined by the interplay of electronic effects, steric factors, and the nature of the catalyst employed.
In the case of this compound, the 7-amino group, being an electron-donating group, would increase the electron density of the benzene portion of the indole nucleus, particularly at the C4 and C6 positions. This electronic influence could play a decisive role in directing the migration of the positively charged sulfonyl group during a rearrangement.
Catalyst choice is another paramount factor in controlling the regioselectivity. As observed in the cycloisomerization of N-tosyl-o-allenylaniline, palladium and gold catalysts lead to different isomers. This is attributed to the different coordination modes and electronic properties of the metal centers, which stabilize different transition states and intermediates. For instance, a palladium catalyst might favor a pathway leading to migration to the C3 position, while a gold catalyst could direct the migration to the C4 position.
The table below summarizes the key factors influencing the control of the rearrangement position of the tosyl group in indole derivatives, extrapolated for the specific case of this compound.
| Factor | Influence on Rearrangement Position | Predicted Effect on this compound |
| Catalyst | Dictates the reaction pathway by stabilizing specific intermediates. | A palladium catalyst might favor C3 migration, while a gold catalyst could promote C4 migration. |
| Substituents | Electronic effects of substituents on the indole ring influence the nucleophilicity of different carbon atoms. | The electron-donating 7-amino group is expected to activate the C4 and C6 positions, potentially favoring migration to these sites. |
| Reaction Conditions | Temperature, solvent, and ligands can affect the reaction kinetics and selectivity. | Optimization of these parameters would be crucial to achieve high regioselectivity in any potential rearrangement. |
Mechanistic Organic Chemistry Studies
Reaction Mechanisms of 1-Tosyl-1H-indol-7-amine Synthesis
The synthesis of this compound typically involves a multi-step process, beginning with the construction of the core aminoindole structure, followed by the protection of the indole (B1671886) nitrogen with a tosyl group. The mechanistic underpinnings of these key steps are crucial for understanding and optimizing the synthetic route.
A prevalent strategy for the synthesis of the indole nucleus, including substituted aminoindoles, is through a Sonogashira coupling followed by an intramolecular cyclization (heteroannulation). mdpi.comnih.gov This powerful palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The subsequent cyclization of the appropriately substituted aniline (B41778) derivative then yields the indole ring.
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., a substituted 2-halo-6-nitroaniline, a precursor to the 7-aminoindole) to form a Pd(II) intermediate.
Transmetalation: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium and regenerating the copper(I) catalyst.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the coupled product (an o-alkynyl aniline derivative) and regenerate the Pd(0) catalyst, allowing the cycle to continue.
Copper Cycle:
Acid-Base Reaction: A base, typically an amine, deprotonates the terminal alkyne, forming an acetylide anion.
Formation of Copper Acetylide: The acetylide anion then coordinates with a Cu(I) species to form the copper acetylide, which is the active species for the transmetalation step in the palladium cycle.
Following the Sonogashira coupling, the resulting ortho-alkynyl aniline derivative undergoes an intramolecular heteroannulation to form the indole ring. This cyclization is often promoted by a base or a transition metal catalyst. In the context of synthesizing a 7-aminoindole precursor, the amino group (or a precursor like a nitro group that is later reduced) is positioned ortho to the newly introduced alkyne. The cyclization typically proceeds via a nucleophilic attack of the amino group onto the alkyne, which can be activated by coordination to a metal catalyst.
The presence of the amino group at the 7-position can influence the electronic properties of the starting aniline derivative and the subsequent cyclization. An electron-donating amino group can enhance the nucleophilicity of the nitrogen, potentially facilitating the intramolecular attack on the alkyne.
A summary of the key steps in the Sonogashira coupling is presented in the table below.
| Step | Description | Catalytic Cycle |
| Oxidative Addition | Pd(0) inserts into the aryl-halide bond. | Palladium |
| Transmetalation | The alkynyl group is transferred from copper to palladium. | Palladium |
| Reductive Elimination | The coupled product is formed, and Pd(0) is regenerated. | Palladium |
| Deprotonation | A base removes the acidic proton from the terminal alkyne. | Copper |
| Copper Acetylide Formation | The resulting acetylide anion coordinates to Cu(I). | Copper |
The protection of the indole nitrogen with a tosyl group is a common strategy to modify its reactivity and improve solubility. The N-tosylation of 7-aminoindole to form this compound is typically achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base.
The mechanism of this reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The indole nitrogen, with its lone pair of electrons, acts as the nucleophile. The reaction is generally facilitated by a base, which can serve two primary purposes:
Deprotonation of the Indole NH: In the case of indole, the N-H proton is weakly acidic. A strong base can deprotonate the indole nitrogen to form a more nucleophilic indolide anion. This anion then readily attacks the electrophilic sulfur atom of tosyl chloride.
Scavenging of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the generated HCl, preventing it from protonating the starting amine or the product and driving the reaction to completion.
Computational studies on the reaction of indoles with tosyl azide (B81097) have suggested a concerted [3+2] cycloaddition pathway. researchgate.net However, in the case of tosyl chloride, a direct nucleophilic attack is the more accepted mechanism. The reaction proceeds through a tetrahedral intermediate at the sulfur atom, followed by the departure of the chloride leaving group.
The general steps for the N-tosylation of an indole are outlined below:
| Step | Description |
| Activation (Optional) | A base deprotonates the indole N-H, forming a more nucleophilic indolide anion. |
| Nucleophilic Attack | The lone pair of the indole nitrogen attacks the electrophilic sulfur atom of tosyl chloride. |
| Intermediate Formation | A tetrahedral intermediate is formed. |
| Leaving Group Departure | The chloride ion departs, leading to the formation of the N-tosylated indole. |
| Proton Transfer | If the reaction is not conducted under strongly basic conditions, a final deprotonation step by a base yields the neutral product. |
Mechanisms of Chemical Transformations
The chemical reactivity of this compound is dictated by the interplay of the indole ring, the amine substituent, and the N-tosyl group. Understanding the mechanisms of its transformations is key to its application in further synthetic endeavors.
The primary amine group at the C7 position is a key functional handle for further derivatization. Its reactivity is characteristic of aromatic amines, primarily exhibiting nucleophilic and basic properties. studymind.co.ukmsu.edu
Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic. libretexts.org It can participate in a variety of reactions, including alkylation, acylation, and condensation with carbonyl compounds. The nucleophilicity of the amine can be influenced by the electronic nature of the indole ring and the N-tosyl group. The tosyl group is electron-withdrawing, which can decrease the electron density on the indole ring and, consequently, may slightly reduce the nucleophilicity of the C7-amino group compared to an unsubstituted 7-aminoindole.
Basicity: The amine group can also act as a base by accepting a proton. studymind.co.uk The basicity is influenced by the availability of the nitrogen lone pair. Delocalization of the lone pair into the aromatic system of the indole ring reduces its basicity compared to aliphatic amines.
The relative nucleophilicity and basicity of amines are crucial factors in determining their reaction pathways. While stronger bases are often stronger nucleophiles, steric hindrance can play a significant role in modulating nucleophilicity. masterorganicchemistry.com
The indole ring itself is susceptible to electrophilic substitution, and modern synthetic methods have enabled the direct functionalization of its C-H bonds through transition-metal-catalyzed C-H activation. chim.itnih.gov The N-tosyl group can act as a directing group, influencing the regioselectivity of these reactions.
For N-protected indoles, C-H functionalization can be directed to various positions of the indole nucleus. The inherent reactivity of the indole ring favors electrophilic attack at the C3 position. However, with the use of specific directing groups and catalysts, functionalization at other positions, including C2 and the benzo-fused ring (C4-C7), can be achieved. acs.org
Palladium-catalyzed C-H activation is a prominent strategy for indole functionalization. researchgate.net The mechanism often involves the coordination of the palladium catalyst to a directing group on the indole nitrogen. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond is cleaved to form a palladacycle intermediate. This intermediate can then react with a coupling partner, followed by reductive elimination to yield the functionalized indole and regenerate the active catalyst.
For this compound, the N-tosyl group can direct C-H activation to the C2 position. Additionally, the C7-amino group could potentially participate in directing C-H activation at the C6 position, although this is less common. Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the transition states and reaction pathways of these C-H functionalization reactions, providing insights into the factors that control regioselectivity. acs.org
Under certain conditions, the tosyl group in N-tosylated indoles can undergo migration from the nitrogen atom to a carbon atom of the indole ring. This rearrangement can be a competing pathway in reactions involving N-tosylindoles and can also be exploited for the synthesis of C-sulfonylated indoles.
A notable example is the 1,3-sulfonyl migration, where the tosyl group moves from the N1 position to the C3 position. Mechanistic studies have suggested that this migration can proceed through different pathways depending on the reaction conditions.
Under photochemical conditions, in the presence of a photosensitizer, the migration is proposed to occur via a radical mechanism. acs.org This involves the homolytic cleavage of the N-S bond to generate an indolyl radical and a tosyl radical. The tosyl radical can then recombine with the indolyl radical at the C3 position.
Thermal rearrangements have also been observed. nih.gov In some cases, the migration is thought to proceed through a concerted sigmatropic rearrangement, although stepwise ionic or radical pathways are also possible. The exact mechanism can be influenced by the substitution pattern of the indole ring and the reaction conditions.
A summary of potential tosyl group migration mechanisms is provided below.
| Mechanism Type | Key Intermediates | Conditions |
| Photochemical Radical Pathway | Indolyl radical, Tosyl radical | Light, Photosensitizer |
| Thermal Rearrangement | Concerted transition state or ionic/radical intermediates | Heat |
These mechanistic studies are essential for predicting and controlling the outcome of reactions involving this compound and for designing novel synthetic strategies that leverage its unique reactivity.
Catalytic Cycles in Metal-Mediated Transformations
While specific mechanistic studies detailing the catalytic cycles of this compound are not extensively documented, its structure lends itself to participation in various metal-catalyzed transformations, particularly those involving palladium. The presence of the tosylamide and the indole nucleus with an amino group at the C7 position suggests potential for intramolecular C-H amination reactions to form fused heterocyclic systems. A plausible catalytic cycle for such a transformation, based on established principles of palladium-catalyzed C-N bond formation, is proposed below.
One potential transformation for this compound is an intramolecular C-H amination to form a tetracyclic product. This type of reaction is a powerful tool in organic synthesis for the construction of complex nitrogen-containing molecules. The catalytic cycle for a palladium-catalyzed intramolecular C-H amination of this compound would likely proceed through the following key steps:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of a Pd(0) species to a C-H bond of the indole ring, typically at the C6 position, which is ortho to the amino group. This step is often facilitated by a directing group, which in this case could be the tosylamide nitrogen, forming a palladacycle intermediate.
Deprotonation/Ligand Exchange: The amino group can coordinate to the palladium center, and subsequent deprotonation by a base would generate a more nucleophilic amido species.
Reductive Elimination: The key C-N bond-forming step is the reductive elimination from the palladium(II) intermediate. This step forms the new heterocyclic ring and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A proposed catalytic cycle for the intramolecular C-H amination of this compound is depicted below:
Proposed Catalytic Cycle for Intramolecular C-H Amination
| Step | Description | Intermediate |
| I | The active Pd(0) catalyst coordinates to the indole substrate. | Pd(0)-substrate complex |
| II | C-H activation at the C6 position of the indole ring occurs, forming a Pd(II) palladacycle. | Palladacycle intermediate |
| III | The amino group coordinates to the palladium center, and a base removes the proton from the nitrogen. | Amido-palladium complex |
| IV | Reductive elimination from the Pd(II) complex forms the C-N bond and the tetracyclic product, regenerating the Pd(0) catalyst. | Pd(0) catalyst and product |
This proposed mechanism is analogous to other palladium-catalyzed C-H amination reactions reported in the literature for the synthesis of various nitrogen heterocycles. The efficiency of such a catalytic cycle would be influenced by factors such as the choice of palladium precursor, ligands, base, and solvent.
Further research, including detailed kinetic studies and the isolation and characterization of intermediates, would be necessary to fully elucidate the precise mechanistic details of metal-mediated transformations involving this compound.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-Tosyl-1H-indol-7-amine, DFT calculations are instrumental in elucidating potential reaction pathways, determining transition state geometries, and calculating activation energies.
Researchers utilize DFT to model reactions such as electrophilic substitution on the indole (B1671886) ring, nucleophilic attack on the tosyl group, and reactions involving the 7-amino group. For instance, a theoretical study on the reaction of N-methylindoles with tosyl azide (B81097), analyzed at the DFT M06/6-311G(d,p) level, revealed a concerted [3+2] cycloaddition as the initial and rate-determining step, with a calculated activation barrier of 17.0 kcal/mol. mdpi.com Such calculations for this compound would help predict the most favorable sites for chemical modification and the energetic feasibility of different synthetic transformations.
DFT calculations also provide optimized geometric parameters, such as bond lengths and angles. For N-sulfonylated indoles, the geometry is significantly influenced by the bulky tosyl group. The dihedral angle between the indole and phenylsulfonyl rings is typically found to be nearly perpendicular, in the range of 75° to 94°. mdpi.com This orientation minimizes steric hindrance and influences the molecule's electronic properties.
Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value | Reference Compound(s) |
|---|---|---|
| S-N Bond Length | ~1.70 Å | 1-(phenylsulfonyl)indole derivatives |
| C-N (Indole) Bond Length | ~1.38 Å | Indole |
| N-H (Amine) Bond Length | ~1.01 Å | Aniline (B41778) |
Note: These values are illustrative and based on calculations of similar structures. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape and understanding how its shape influences its reactivity and interactions with other molecules, such as biological targets. mdpi.com
MD simulations can reveal the preferred rotational states (conformers) around the S-N bond, which connects the tosyl group to the indole ring. The rotational barrier between these conformers for related 1-(arylsulfonyl)indole molecules has been calculated to be in the range of 2.5–5.5 kcal/mol, indicating that multiple conformations can coexist at room temperature. nih.gov The orientation of the 7-amino group relative to the rest of the molecule can also be studied, which is critical for its role in hydrogen bonding and as a nucleophilic center.
In the context of drug design, MD simulations are used to model the interaction of this compound derivatives with protein targets. nih.govnih.gov By simulating the protein-ligand complex over time, researchers can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and π-π stacking), and calculate binding free energies. mdpi.com This information is invaluable for predicting the affinity of a compound for its target and for guiding the design of more potent derivatives.
| Solvent Effects | Impact of the surrounding solvent on conformational preferences. | Can stabilize or destabilize certain conformations through interactions like hydrogen bonding. |
Quantitative Structure-Activity Relationships (QSAR) for Structural Design Principles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. jocpr.com For derivatives of this compound, QSAR studies can identify the key molecular features that contribute to a desired pharmacological effect, thereby guiding the synthesis of new, more active compounds.
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial atomic charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). orientjchem.org Multiple linear regression or more advanced machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.goveurjchem.com
For indole derivatives, QSAR models have shown that properties like hydrophobicity, the presence of hydrogen bond donors/acceptors, and specific electronic features are often crucial for activity. mdpi.com For example, a 3D-QSAR model for indole and isatin (B1672199) derivatives identified hydrophobic substituents at specific positions as being detrimental to activity, while also highlighting regions where certain electronic properties would be beneficial. mdpi.com Such models can provide a "map" of the structural requirements for biological activity, allowing chemists to rationally design new molecules with improved properties.
Table 3: Common Descriptors Used in QSAR Models of Indole Derivatives
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment | Electron distribution, reactivity, polarity |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |
| Hydrophobic | LogP (partition coefficient) | Lipophilicity, ability to cross cell membranes |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
| 3D-Descriptors | CoMFA/CoMSIA fields | 3D shape and electrostatic/hydrophobic fields |
Prediction of Reactivity and Selectivity in Organic Transformations
Computational chemistry is a powerful tool for predicting the reactivity and selectivity of organic molecules. For this compound, these methods can forecast the most likely sites for electrophilic and nucleophilic attack, and rationalize the outcome of various chemical reactions.
The electronic properties of the molecule, calculated using methods like DFT, are key to predicting its reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an indole ring, the C3 position is typically the most nucleophilic and prone to electrophilic attack. However, the presence of the tosyl group at N1 and the amino group at C7 significantly modifies this reactivity pattern.
Frontier Molecular Orbital (FMO) theory is another important concept. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The location of the HOMO indicates the most likely site for electrophilic attack, while the location of the LUMO suggests the site for nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For substituted indoles, the HOMO-LUMO gap can be tuned by the electronic nature of the substituents. researchgate.net
Table 4: Predicted Reactivity Sites of this compound
| Reaction Type | Predicted Site(s) | Rationale |
|---|---|---|
| Electrophilic Attack | C3 of the indole ring, Amino group (N-H) | High electron density (HOMO localization) on the pyrrole (B145914) ring and the lone pair of the amino nitrogen. |
| Nucleophilic Attack | Sulfonyl group (S atom) | The sulfur atom is electron-deficient due to the attached oxygen atoms and the electron-withdrawing nature of the tosyl group. |
| Deprotonation | Amino group (N-H) | The amino protons are the most acidic protons in the molecule. |
Electronic Structure Analysis and Bonding Characteristics
Understanding the electronic structure of this compound is fundamental to explaining its chemical and physical properties. Computational methods provide detailed information about electron distribution, orbital energies, and the nature of chemical bonds within the molecule.
The tosyl group at the N1 position of the indole ring acts as a strong electron-withdrawing group. This significantly influences the electron density of the indole system, affecting its aromaticity and the reactivity of the ring. The N-S bond in N-sulfonylated indoles has a partial double bond character due to the delocalization of the nitrogen lone pair into the sulfonyl group.
Mulliken population analysis is a method used to calculate partial atomic charges, providing a quantitative measure of the electron distribution. niscpr.res.inwikipedia.org In this compound, the oxygen atoms of the sulfonyl group are expected to have significant negative charges, while the sulfur atom will be highly positive. The nitrogen of the amino group will also carry a partial negative charge. This charge distribution governs the molecule's dipole moment and its intermolecular interactions.
The analysis of the HOMO and LUMO provides insights into the electronic transitions of the molecule, which are relevant to its UV-Vis absorption spectrum. The HOMO is typically localized on the indole ring and the amino group, reflecting their electron-donating character. The LUMO, on the other hand, is often distributed over the tosyl group and the indole system, consistent with the electron-withdrawing nature of the N-tosyl group. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic excitability and chemical reactivity. mdpi.com
Table 5: Key Electronic Properties of N-Tosyl Indole Derivatives
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ionization potential and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
| Mulliken Charges | Partial charges assigned to each atom. | Describes the charge distribution, dipole moment, and sites for electrostatic interactions. niscpr.res.in |
Applications in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Products
Indole alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities. The synthesis of these complex molecules often requires strategically functionalized starting materials to build the core structures efficiently. 7-Aminoindole derivatives, including 1-Tosyl-1H-indol-7-amine, serve as crucial building blocks in this context. The 7-amino group is a key feature in several natural alkaloids and provides a reactive site for constructing fused ring systems common to these compounds.
Construction of Polycyclic Indole Frameworks
The synthesis of polycyclic indole frameworks is a central theme in alkaloid synthesis. The 7-amino group of an indole derivative can act as a nucleophile in cyclization reactions to form new rings fused to the indole core. For instance, dearomatizing cyclization reactions of N-substituted indoles are a known strategy for creating novel N-fused polycyclic indolines. rwth-aachen.de In such synthetic pathways, an activated amine, like a tosylated amine, can be a superior reactant for cyclization compared to a non-activated amine. rwth-aachen.de This approach has been successfully applied to the synthesis of alkaloids like tryptanthrin and phaitanthrin C, demonstrating the utility of precursors with functionality at the 7-position for building complex, multi-ring systems. rwth-aachen.de
Utilization in the Preparation of Specialized Indole Derivatives
The specific substitution pattern of this compound makes it an ideal starting material for creating a variety of specialized indole derivatives that are otherwise difficult to access.
Synthesis of Indoles with Specific Substitution Patterns (e.g., 7-amino, N1-tosyl)
The synthesis of 7-substituted indoles is a challenge for many classical indole synthesis methods, which often favor substitution at other positions. researchgate.net The Bartoli indole synthesis, which reacts ortho-substituted nitroarenes with vinyl Grignard reagents, is one of the most effective routes to 7-substituted indoles. researchgate.net By using substituted nitroanilines as starting materials, this method provides access to aminoindoles, which are valuable building blocks for the pharmaceutical and fine chemical industries. researchgate.net Once formed, the protection of the indole nitrogen with a tosyl group yields a stable yet reactive intermediate like this compound, ready for subsequent transformations. This specific N1-tosyl, 7-amino pattern is a synthetically useful scaffold for further elaboration.
Derivatization for Structure-Reactivity Relationship Studies
The 7-amino group of the indole scaffold is a versatile handle for derivatization, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR). In medicinal chemistry, understanding how different functional groups at various positions on the indole ring affect biological activity is crucial. The 7-amino group can be readily converted into amides, sulfonamides, or alkylated to introduce a wide range of substituents. nih.govsemanticscholar.org For example, studies on indole-based thiosemicarbazones have shown that N-substitution on the indole ring, such as with a tosyl group, can significantly enhance biological potential compared to unsubstituted indoles. nih.gov Further modifications can then be made at the 7-position to fine-tune activity, making compounds like this compound valuable platforms for developing targeted therapeutic agents. nih.govnih.gov
Enabling Reagents and Intermediates in Multi-Step Syntheses
In the strategic planning of a multi-step synthesis, the choice of protecting groups and the sequence of reactions are paramount. This compound exemplifies a well-designed intermediate where the protecting group plays a crucial role beyond simple masking of a reactive site.
Employment of Tosyl Protecting Group in Strategic Synthesis
The p-toluenesulfonyl (tosyl) group is one of the most commonly employed N-protecting groups in indole chemistry. mdpi.org Its strategic utility stems from several key features:
Stability and Reactivity Modulation : The tosyl group is an electron-withdrawing group, which decreases the nucleophilicity and basicity of the indole nitrogen. This modification prevents unwanted side reactions at the nitrogen atom under various conditions, particularly acidic ones. mdpi.org
Directing Group : N-protection often directs lithiation to the C2 position of the indole ring, providing a reliable method for introducing substituents at this position.
Activation : The electron-withdrawing nature of the tosyl group can activate the indole ring for certain transformations. For example, in the total synthesis of the alkaloid (±)-aspidophylline A, the elimination of a tosyl group was a key step in the final stages of the synthetic sequence. rsc.org
Robust Deprotection : While stable to many reaction conditions, the tosyl group can be reliably removed when needed. Various methods for N-detosylation have been developed, including the use of mild reagents like cesium carbonate in a mixed solvent system (e.g., THF-MeOH), which offers high yields and compatibility with a range of functional groups. researchgate.net Other conditions include dissolving metal reductions or using highly basic conditions at elevated temperatures. researchgate.net
The table below summarizes common methods for the deprotection of N-tosyl indoles, highlighting the versatility of this protecting group in strategic synthesis.
| Deprotection Reagent/Method | Conditions | Notes |
| Cesium Carbonate (Cs2CO3) | THF-MeOH | Mild and efficient for a wide range of indoles. researchgate.net |
| Magnesium-Methanol (Mg-MeOH) | Reflux | An effective reductive cleavage method. |
| Sodium Hydroxide (NaOH) | Alcohol, High Temperature | A strong basic hydrolysis method. researchgate.net |
| Tetrabutylammonium Fluoride (TBAF) | THF, Reflux | A fluoride-based cleavage method. |
| Lithium or Sodium in Ammonia | Low Temperature | A classic dissolving metal reduction. researchgate.net |
This strategic use of the tosyl group makes this compound a highly valuable and versatile intermediate, enabling the construction of complex, biologically important molecules through controlled, multi-step synthetic sequences.
Tosyl-Protected Indoles as Coupling Partners in Cross-Coupling Reactions
The use of a tosyl (p-toluenesulfonyl) group as a protecting agent for the indole nitrogen is a common strategy in organic synthesis. Beyond its protective function, the electron-withdrawing nature of the tosyl group modulates the electronic properties of the indole ring system, influencing its reactivity in various transformations, including palladium-catalyzed cross-coupling reactions. While specific studies on this compound as a direct coupling partner are not extensively detailed in the literature, the principles of using N-tosyl indoles in such reactions are well-established through related systems. These compounds can act as versatile building blocks, participating as either the nucleophilic or electrophilic component, depending on the reaction type and the other functional groups present on the indole core.
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, involves three key steps: oxidative addition, transmetalation, and reductive elimination. An N-tosyl indole derivative functionalized with a leaving group (e.g., a halide or triflate) can enter this cycle as an electrophilic partner. The palladium(0) catalyst undergoes oxidative addition into the carbon-leaving group bond of the indole. Following this, transmetalation with a nucleophilic partner (like an organoboron reagent in Suzuki coupling) and subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst.
One notable example of tosyl-protected indoles participating in cross-coupling is the palladium-catalyzed oxidative coupling with N-tosylhydrazones to synthesize N-vinylindoles. researchgate.net In this reaction, the indole itself, activated by the tosyl group, acts as a coupling partner. The reaction proceeds smoothly for a variety of substituted indoles and N-tosylhydrazones, demonstrating the utility of the N-tosyl moiety in facilitating C-N bond formation under oxidative conditions. researchgate.net
While the indole nitrogen in N-tosyl indoles is protected, other positions on the carbocyclic or pyrrolic rings can be functionalized to serve as coupling sites. For instance, a bromo- or iodo-substituted N-tosyl indole would be an excellent candidate for Suzuki, Heck, or Sonogashira couplings. The tosyl group's electronic influence can affect the ease of oxidative addition at different positions on the indole ring.
Furthermore, the N-tosyl group can be instrumental in directed C-H functionalization reactions, a modern alternative to traditional cross-coupling of pre-functionalized partners. Although not a classic cross-coupling reaction, palladium-catalyzed intramolecular C-H amination has been used for the synthesis of indole structures from N-tosyl substrates, highlighting the compatibility and activating role of the tosyl group in palladium catalysis. nih.gov
The table below summarizes representative conditions for a palladium-catalyzed oxidative cross-coupling reaction involving indole as a coupling partner, which illustrates the potential reactivity of N-tosyl indole systems.
Table 1: Palladium-Catalyzed Oxidative Cross-Coupling of Indole with N-Tosylhydrazone
| Entry | Indole Reactant | N-Tosylhydrazone Reactant | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Indole | Benzaldehyde N-Tosylhydrazone | Pd(PPh₃)₂Cl₂ (5 mol%) | LiOtBu | 1,4-Dioxane | 92 | researchgate.net |
| 2 | 5-Methoxyindole | Benzaldehyde N-Tosylhydrazone | Pd(PPh₃)₂Cl₂ (5 mol%) | LiOtBu | 1,4-Dioxane | 95 | researchgate.net |
| 3 | Indole | 4-Methylbenzaldehyde N-Tosylhydrazone | Pd(PPh₃)₂Cl₂ (5 mol%) | LiOtBu | 1,4-Dioxane | 93 | researchgate.net |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum of 1-Tosyl-1H-indol-7-amine, distinct signals are expected for the protons of the indole (B1671886) core, the tosyl group, and the amine substituent. The aromatic protons on the indole and tosyl groups would typically appear in the downfield region (approximately 6.5-8.0 ppm). The protons on the five-membered ring of the indole (at positions 2 and 3) would show characteristic couplings. The methyl protons of the tosyl group would produce a singlet peak in the upfield region, typically around 2.3-2.4 ppm. nih.gov The protons of the primary amine (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding. libretexts.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the 110-150 ppm range. The carbonyl-like carbons of the sulfonyl group and the carbons attached to nitrogen would have characteristic chemical shifts. The methyl carbon of the tosyl group is expected to appear at approximately 21 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical chemical shifts for related structural motifs. Actual experimental values may vary.)
| Atom Type | Structural Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Aromatic C-H | Indole Ring (Positions 4, 5, 6) | ~6.6 - 7.2 | ~110 - 125 |
| Olefinic C-H | Indole Ring (Positions 2, 3) | ~6.5 - 7.5 | ~100 - 130 |
| Aromatic C-H | Tosyl Ring | ~7.3 - 7.8 | ~127 - 130 |
| Amine N-H | -NH₂ | Broad, variable (~3.5 - 5.0) | N/A |
| Methyl C-H | Tosyl -CH₃ | ~2.3 - 2.4 (singlet) | ~21 |
| Quaternary Aromatic C | Indole and Tosyl Rings | N/A | ~125 - 150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), allows for the determination of a compound's elemental formula with high accuracy.
For this compound (C₁₅H₁₄N₂O₂S), the expected exact mass can be calculated. In positive-ion mode, the protonated molecule [M+H]⁺ would be observed. HRMS analysis would confirm the molecular formula by matching the experimentally measured mass to the calculated mass with a high degree of precision (typically within a few parts per million).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. A characteristic fragmentation for this molecule would be the cleavage of the nitrogen-sulfur bond, leading to the loss of the tosyl group (mass = 155.02) or a p-toluenesulfonyl radical, resulting in a prominent fragment ion corresponding to the 7-aminoindole moiety. scirp.org
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₅H₁₄N₂O₂S | [M+H]⁺ | 287.0849 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The primary amine (-NH₂) group is expected to show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. wpmucdn.comorgchemboulder.com The sulfonyl (SO₂) group of the tosyl moiety is characterized by strong, sharp absorption bands for asymmetric and symmetric stretching, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additionally, the spectrum would show C-N stretching vibrations for the aromatic amine (around 1335-1250 cm⁻¹) and characteristic absorptions for the aromatic rings, including C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. orgchemboulder.comresearchgate.net
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | In-ring Stretch | 1450 - 1600 |
| Sulfonyl (S=O) | Asymmetric Stretch | 1300 - 1350 |
| Sulfonyl (S=O) | Symmetric Stretch | 1120 - 1160 |
| Aromatic Amine (C-N) | Stretch | 1250 - 1335 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an analytical technique used to determine the atomic and molecular structure of a crystal. It works by irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. This method provides the most definitive structural evidence, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.
To perform this analysis on this compound, a high-quality single crystal of the compound would first need to be grown. The crystallographic data would confirm the connectivity established by NMR and MS, and it would provide detailed insight into the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the amine group and the sulfonyl oxygens. As of now, no public crystal structure data for this specific compound appears to be available.
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are indispensable for the purification and analysis of synthetic compounds. During the synthesis of this compound, Thin-Layer Chromatography (TLC) would likely be used to monitor the progress of the reaction.
Following the reaction, purification would typically be achieved using column chromatography, where the crude product is separated from byproducts and unreacted starting materials on a stationary phase like silica (B1680970) gel. rsc.org The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), which provide quantitative information on the compound's purity by separating it from any residual impurities. bldpharm.com
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
One promising direction is the exploration of one-pot multicomponent reactions that can construct the functionalized indole (B1671886) core from simple, readily available starting materials. rsc.orgnih.govnih.gov Such strategies offer advantages in terms of operational simplicity and reduced purification steps. acs.org Additionally, the use of greener solvents, such as water or ionic liquids, and the development of catalyst-free or biodegradable catalyst systems would significantly enhance the sustainability of the synthesis. researchgate.netresearchgate.net Investigating cascade reactions that form multiple bonds in a single operation could also lead to highly efficient and elegant syntheses of 1-Tosyl-1H-indol-7-amine and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. rsc.orgnih.gov | Identification of suitable starting materials and catalysts. |
| Cascade Cyclizations | Increased efficiency, formation of multiple bonds in one pot. nih.gov | Design of precursors for regioselective cyclization. |
| Green Catalyst Systems | Reduced environmental impact, potential for recyclability. researchgate.netresearchgate.net | Exploration of biocatalysts, organocatalysts, and earth-abundant metal catalysts. |
Exploration of New Chemical Transformations and Functionalizations
The unique electronic properties of the this compound scaffold make it a prime candidate for exploring novel chemical transformations. The presence of the C7-amine group, in particular, offers a handle for a wide range of functionalization reactions that are less commonly explored in indole chemistry, which traditionally focuses on the C2 and C3 positions. rsc.org
Future work should investigate the reactivity of the C7-amine in various coupling reactions, such as Buchwald-Hartwig and Chan-Lam couplings, to introduce diverse aryl and heteroaryl substituents. Furthermore, the directing group potential of the C7-amino or a derivatized amino group could be exploited to achieve regioselective C-H functionalization at other positions on the indole ring, providing access to polysubstituted indole derivatives that are otherwise difficult to synthesize. acs.org The development of metal-free functionalization strategies would also be a valuable contribution to this area. researchgate.net
| Transformation Type | Potential Outcome | Research Direction |
| C-N Cross-Coupling | Synthesis of C7-arylated or -alkylated aminoindoles. | Optimization of reaction conditions for various coupling partners. |
| Directed C-H Functionalization | Access to novel polysubstituted indoles. acs.org | Design of suitable directing groups derived from the C7-amine. |
| Diazotization Chemistry | Conversion of the amine to other functional groups (e.g., halides, hydroxyl). | Exploration of Sandmeyer-type reactions on the 7-aminoindole core. |
Advanced Mechanistic Investigations
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced mechanistic studies can provide valuable insights into the roles of catalysts, intermediates, and transition states.
Computational and experimental studies could be combined to elucidate the mechanisms of key transformations. nih.gov For instance, Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict regioselectivity in C-H functionalization reactions. nih.gov Experimental techniques, such as kinetic studies, isotopic labeling, and the isolation and characterization of reaction intermediates, can provide empirical evidence to support or refute proposed mechanisms. Such studies are essential for the rational design of more efficient and selective synthetic methods.
Integration with Flow Chemistry and Automated Synthesis
The integration of flow chemistry and automated synthesis platforms offers significant advantages for the synthesis and derivatization of this compound. mdpi.comnih.govresearchgate.net Continuous flow processes can enable precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. acs.orgresearchgate.net
Future research should focus on developing robust and scalable flow syntheses of this compound. Furthermore, the use of packed-bed reactors containing immobilized catalysts or reagents could facilitate product purification and catalyst recycling. Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore a wide range of reaction conditions and generate libraries of novel this compound derivatives for biological evaluation.
Computational Design of Novel this compound Derivatives for Specific Reactivity
Computational chemistry and molecular modeling can play a pivotal role in the rational design of novel this compound derivatives with tailored reactivity and properties. indexcopernicus.comnih.govnih.gov In silico methods can be used to predict the electronic and steric effects of different substituents on the indole core, allowing for the pre-selection of candidates with desired reactivity profiles.
For example, computational tools can be used to design derivatives with altered nucleophilicity or electrophilicity at specific positions, thereby controlling the outcome of subsequent reactions. mdpi.com Molecular docking studies could be employed to design derivatives that can act as specific ligands or catalysts. This computational-driven approach can accelerate the discovery of new reactions and functional molecules based on the this compound scaffold, saving significant time and resources compared to traditional trial-and-error approaches.
Green Chemistry Approaches in Synthesis
The principles of green chemistry should be a guiding framework for all future research involving this compound. beilstein-journals.orgtandfonline.comtandfonline.com This includes the use of renewable starting materials, the minimization of waste, and the avoidance of hazardous reagents and solvents.
Future synthetic routes should be evaluated based on metrics such as atom economy, E-factor, and process mass intensity to quantify their environmental impact. rsc.org The development of catalytic processes using earth-abundant and non-toxic metals is a high priority. eurekalert.org Additionally, exploring the use of alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), could lead to more energy-efficient and environmentally friendly synthetic methods. tandfonline.com The adoption of these green chemistry principles will be essential for the sustainable development and application of this compound chemistry.
| Green Chemistry Principle | Application in this compound Synthesis |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids. beilstein-journals.org |
| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.comtandfonline.com |
| Catalysis | Utilizing highly efficient and recyclable catalysts to minimize waste and improve reaction rates. researchgate.net |
Q & A
Q. What are the optimal synthetic routes for preparing 1-Tosyl-1H-indol-7-amine, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including tosylation of the indole nitrogen. Key considerations include:
- Reagent Selection: Use tosyl chloride (TsCl) under anhydrous conditions to minimize hydrolysis.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity and solubility .
- Temperature Control: Maintain temperatures between 0–5°C during tosylation to suppress side reactions.
- Purification Strategies: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity. Validate purity via ¹H NMR (aromatic proton integration) and HPLC (≥95% purity threshold) .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): ESI-MS or HRMS identifies molecular ion peaks (e.g., [M+H]⁺) and fragments.
- Chromatography: HPLC with UV detection (λ = 254 nm) quantifies impurities. Cross-reference retention times with standards .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
Methodological Answer:
- Antimicrobial Screening:
- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK293) assess safety thresholds (IC₅₀ values).
Advanced Research Questions
Q. How can computational methods elucidate the structure-activity relationship (SAR) of this compound?
Methodological Answer:
- Molecular Docking:
- Molecular Dynamics (MD) Simulations:
Q. How should researchers resolve discrepancies in bioactivity data across different experimental models?
Methodological Answer:
- Assay Cross-Validation:
- Compare results from in vitro (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).
- Use orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data).
- Mechanistic Studies:
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
Methodological Answer:
- Stability Studies:
- Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC.
- Identify degradation products (e.g., desulfonated indole derivatives) using LC-MS .
- Formulation Additives:
Data Contradiction Analysis
Q. How can conflicting results between computational predictions and experimental bioactivity be reconciled?
Methodological Answer:
- Re-evaluate Docking Parameters:
- Adjust grid box size/resolution to accommodate protein flexibility.
- Include solvent molecules (e.g., water) in docking protocols.
- Experimental Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
